1-Bromo-3-ciclopropilbenceno

Descripción general

Descripción

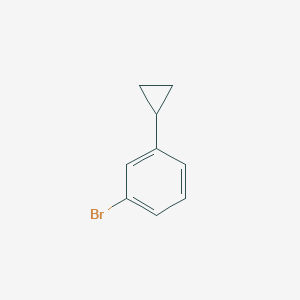

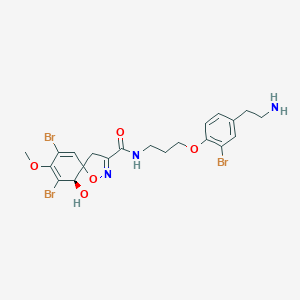

1-Bromo-3-cyclopropylbenzene is a compound that features a bromine atom attached to a benzene ring, which is further substituted with a cyclopropyl group. This structure serves as a versatile building block in organic synthesis, particularly in reactions catalyzed by palladium and other transition metals.

Synthesis Analysis

The synthesis of compounds related to 1-Bromo-3-cyclopropylbenzene often involves palladium-catalyzed reactions. For instance, 1-bromo-2-(cyclopropylidenemethyl)benzene has been used in a novel palladium-catalyzed domino reaction with 2-alkynylbenzenamine to generate complex polycyclic structures through cyclization processes . Additionally, the synthesis of bromophenol derivatives incorporating cyclopropane moieties has been achieved through reactions with ethyl diazoacetate followed by bromination, demonstrating the reactivity of bromo-cyclopropyl-substituted benzenes .

Molecular Structure Analysis

The molecular structure of 1-Bromo-3-cyclopropylbenzene and related compounds can be elucidated using techniques such as X-ray diffraction, as demonstrated by the structural determination of solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene . Density Functional Theory (DFT) calculations can also provide insights into the preferred conformations of these molecules in the crystalline state and in isolation.

Chemical Reactions Analysis

Compounds with a bromo-cyclopropyl group participate in various chemical reactions. For example, 1-bromo-2-ethoxycyclopropyllithium, a synthetic equivalent of lithiopropenal, has been used to synthesize juvenile hormone and other terpenoids through reactions with electrophiles . Moreover, 1-bromo-2-chlorocyclopropene has been synthesized and used as a cycloproparene synthon in the preparation of 1H-Cyclopropa[b]phenanthrene . The reactivity of 1-bromo-1-lithiocyclopropanes has been explored in CuCl2-induced 'carbene dimerization' to produce bi(cyclopropylidenes) .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-3-cyclopropylbenzene derivatives are influenced by their molecular structure. For instance, the solvates of bromomethyl-substituted benzene compounds exhibit different crystal structures and conformations, which can affect their reactivity . The solubility and crystallinity of these compounds are important for their applications in synthesis and materials science.

Aplicaciones Científicas De Investigación

Síntesis Orgánica

1-Bromo-3-ciclopropilbenceno: es un intermedio valioso en la síntesis orgánica. Se puede utilizar para introducir grupos ciclopropilo en moléculas más complejas, lo cual es particularmente útil en la síntesis de productos farmacéuticos y agroquímicos. La presencia tanto de un átomo de bromo como de un grupo ciclopropilo permite una variedad de transformaciones químicas, como las reacciones de acoplamiento de Suzuki, que pueden conducir a la formación de biarilos, un motivo estructural que se encuentra comúnmente en compuestos bioactivos .

Investigación Farmacéutica

En la investigación farmacéutica, This compound sirve como bloque de construcción para la síntesis de varios agentes terapéuticos. Su estructura se encuentra a menudo en moléculas con posibles propiedades antivirales, anticancerígenas o antibacterianas. Los investigadores utilizan este compuesto para crear análogos y derivados que pueden probarse para determinar la actividad biológica y la eficacia farmacológica .

Ciencia de los Materiales

La aplicación de This compound en la ciencia de los materiales incluye el desarrollo de nuevos materiales poliméricos. El grupo ciclopropilo puede impartir rigidez a los polímeros, lo cual es beneficioso para crear materiales con propiedades mecánicas específicas. Además, el átomo de bromo se puede utilizar para una mayor funcionalización o como un mango para entrecruzar cadenas de polímeros .

Ingeniería Química

En la ingeniería química, This compound se utiliza en el desarrollo y optimización de procesos. Su papel en la síntesis de productos químicos de alto valor requiere el diseño de procesos eficientes y escalables. Los ingenieros pueden trabajar en la cinética de reacción, los métodos de purificación y las evaluaciones de seguridad que involucran este compuesto para garantizar la viabilidad industrial .

Ciencias Ambientales

Los científicos ambientales podrían investigar los productos de descomposición y el destino ambiental de This compound. Comprender su comportamiento en el medio ambiente, incluidas las posibles vías de degradación y la formación de subproductos, es crucial para evaluar su impacto ambiental y para desarrollar estrategias de remediación apropiadas .

Bioquímica

En la bioquímica, This compound se puede utilizar para estudiar reacciones catalizadas por enzimas que involucran sustratos halogenados. Puede actuar como sustrato o inhibidor en ensayos enzimáticos para dilucidar mecanismos de acción o para detectar la actividad enzimática. La reactividad del compuesto también lo convierte en un candidato para etiquetar biomoléculas o para sondear sistemas biológicos .

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1-bromo-3-cyclopropylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br/c10-9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCBNVQYWODLZSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10391017 | |

| Record name | 1-bromo-3-cyclopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1798-85-2 | |

| Record name | 1-Bromo-3-cyclopropylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1798-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-bromo-3-cyclopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3-cyclopropylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-](/img/structure/B155102.png)